Cas no 84674-32-8 (1-chloroethyl 2-methylpropanoate)

1-Chloroethyl 2-methylpropanoate is a specialized ester compound with applications in organic synthesis and pharmaceutical intermediates. Its molecular structure, featuring a chloroethyl group and a branched alkyl chain, offers reactivity advantages in nucleophilic substitution and esterification reactions. The compound's stability under controlled conditions makes it suitable for use as a precursor in the synthesis of more complex molecules. Its volatility and solubility properties allow for efficient purification and handling in laboratory settings. The presence of both chloro and ester functional groups enables versatile transformations, making it a valuable reagent in fine chemical production. Proper storage in cool, dry conditions is recommended to maintain integrity.
1-chloroethyl 2-methylpropanoate structure
84674-32-8 structure
Product Name:1-chloroethyl 2-methylpropanoate
CAS No:84674-32-8
MF:C6H11ClO2
MW:150.603341341019
CID:666477
PubChem ID:13138743
Update Time:2025-05-26

1-chloroethyl 2-methylpropanoate Chemical and Physical Properties

Names and Identifiers

    • Propanoic acid, 2-methyl-, 1-chloroethyl ester
    • 1-chloroethyl 2-methylpropanoate
    • 1-chloroethyl-2-methylpropanoate
    • HGBDENWEGVXBJB-UHFFFAOYSA-N
    • SY160958
    • FT-0744047
    • EN300-173731
    • 1-chloroethyl isobutyrate
    • 1-chloroethyl2-methylpropanoate
    • MFCD20621451
    • SCHEMBL1164230
    • isobutyric acid 1-chloro-ethyl ester
    • 84674-32-8
    • DTXSID90521032
    • Inchi: 1S/C6H11ClO2/c1-4(2)6(8)9-5(3)7/h4-5H,1-3H3
    • InChI Key: HGBDENWEGVXBJB-UHFFFAOYSA-N
    • SMILES: ClC(C)OC(C(C)C)=O

Computed Properties

  • Exact Mass: 150.0447573g/mol
  • Monoisotopic Mass: 150.0447573g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 101
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 26.3Ų

1-chloroethyl 2-methylpropanoate Pricemore >>

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